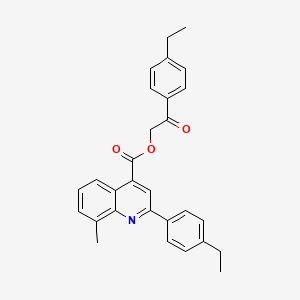
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core structure substituted with ethylphenyl and oxoethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the ethylphenyl groups through Friedel-Crafts alkylation. The oxoethyl group can be introduced via an acylation reaction using appropriate acylating agents under acidic or basic conditions. The final step often involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Ethylphenyl)propanoic acid: A structurally similar compound with different functional groups.
1-(4-Ethylphenyl)-2-(4-methylphenyl)acetylene: Another related compound with a different core structure.
(4-Ethylphenyl)(4-methylphenyl)methanol: A compound with similar substituents but different functional groups.
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and the quinoline core structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
355429-08-2 |
|---|---|
Molekularformel |
C29H27NO3 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(4-ethylphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C29H27NO3/c1-4-20-9-13-22(14-10-20)26-17-25(24-8-6-7-19(3)28(24)30-26)29(32)33-18-27(31)23-15-11-21(5-2)12-16-23/h6-17H,4-5,18H2,1-3H3 |
InChI-Schlüssel |
COBDHTOYMCUOEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


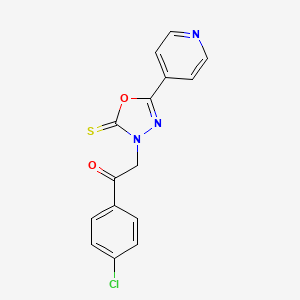
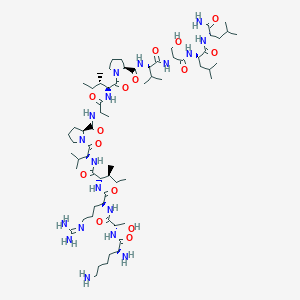
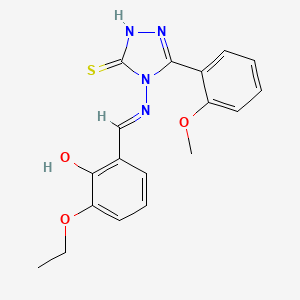
![4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrate;hydrochloride](/img/structure/B15087115.png)
![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15087122.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)

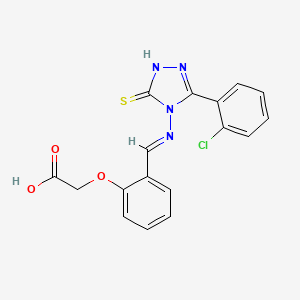
![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15087139.png)
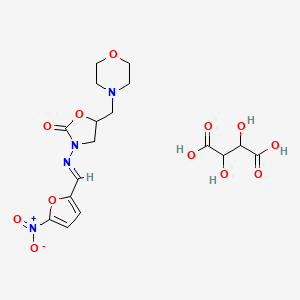

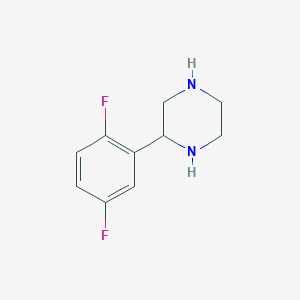
![6-methyl-2-[2-(4-methylphenyl)ethynyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B15087180.png)
